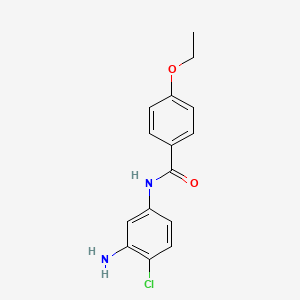

N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide

Description

N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group linked to a 3-amino-4-chlorophenylamine moiety.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-12-6-3-10(4-7-12)15(19)18-11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODROSXJGICEINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the production of dyes and pigments, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Alkoxy chain elongation (e.g., ethoxy → hexyloxy) correlates with increased logP values, suggesting enhanced bioavailability for hydrophobic targets .

- Substitution patterns on the phenylamine ring (e.g., chloro vs. nitro) influence electronic properties, which may impact interactions with biological targets like kinases or GPCRs .

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a benzene ring substituted with an amine group, a chlorine atom, and an ethoxy group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

- Inhibition of Viral Replication : Similar compounds have been shown to increase intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits the replication of viruses like Hepatitis B Virus (HBV) . The mechanism involves A3G binding to HBV core proteins, thereby disrupting the viral life cycle.

- Anticancer Properties : Benzamide derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, studies on related compounds have demonstrated moderate to high potency against RET kinase, which is implicated in various cancers .

Antiviral Activity

In a study evaluating N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a related compound), it was found that this class of compounds could effectively inhibit HBV replication. The antiviral activity was linked to increased levels of A3G, suggesting that this compound may exhibit similar properties .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antiviral | Increases A3G levels |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Anti-HBV | A3G binding to HBV core |

Anticancer Activity

Research has shown that benzamide derivatives can inhibit RET kinase activity, which is crucial for tumor cell proliferation. The compound I-8, structurally similar to our target compound, exhibited significant inhibition of cell proliferation in vitro .

| Study | Target | Effect | Concentration |

|---|---|---|---|

| I-8 on RET kinase | RET kinase | Inhibition of cell proliferation | Moderate to high potency |

Case Studies

- Anti-HBV Activity : In vitro studies demonstrated that derivatives similar to this compound significantly reduced HBV DNA levels in infected cell lines. The mechanism was primarily through the upregulation of A3G expression .

- Cancer Cell Proliferation : A study on related benzamide derivatives showed that they could inhibit the growth of various cancer cell lines by targeting specific kinases associated with tumor growth. These findings suggest potential applications in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.